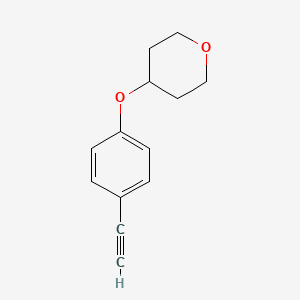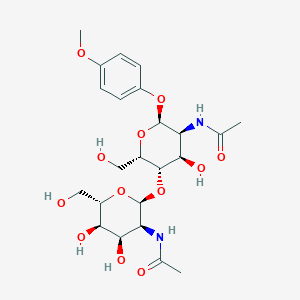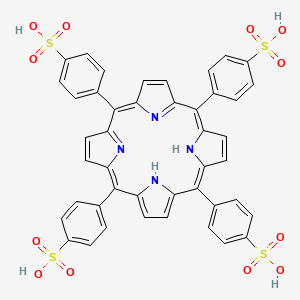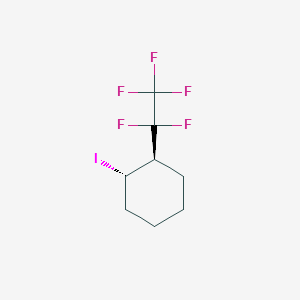
trans-1-Iodo-2-(pentafluoroethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane: is a halogenated organic compound with the molecular formula C8H10F5I and a molecular weight of 328.06 g/mol
Métodos De Preparación
The synthesis of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves halogenation reactions. One common method is the iodination of cyclohexane derivatives using iodine and a suitable fluorinating agent to introduce the pentafluoroethyl group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Addition Reactions: The pentafluoroethyl group can participate in addition reactions with other organic molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is primarily used in proteomics research as a precursor for the synthesis of fluorine-containing organic molecules . Its unique structure makes it valuable for studying the effects of fluorine substitution on the biological activity of organic compounds. .
Mecanismo De Acción
The mechanism of action of trans-1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with molecular targets through halogen bonding and fluorine interactions . These interactions can influence the compound’s reactivity and binding affinity to specific biological molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane can be compared with other halogenated cyclohexane derivatives, such as:
- Trans-1-Bromo-2-(pentafluoroethyl)cyclohexane
- Trans-1-Chloro-2-(pentafluoroethyl)cyclohexane
- Trans-1-Fluoro-2-(pentafluoroethyl)cyclohexane
These compounds share similar structures but differ in the halogen atom attached to the cyclohexane ring.
Propiedades
Fórmula molecular |
C8H10F5I |
|---|---|
Peso molecular |
328.06 g/mol |
Nombre IUPAC |
(1S,2R)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
DSLYPUILDQBYTC-WDSKDSINSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)C(C(F)(F)F)(F)F)I |
SMILES canónico |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


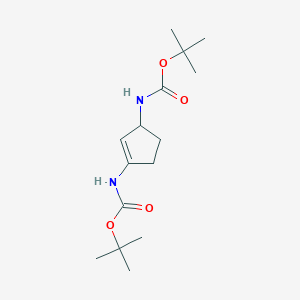
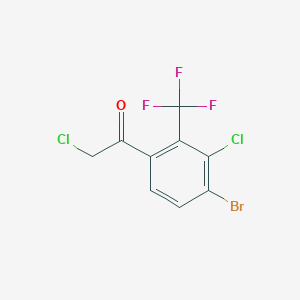
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
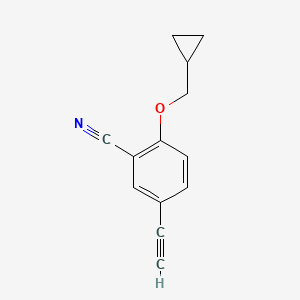
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
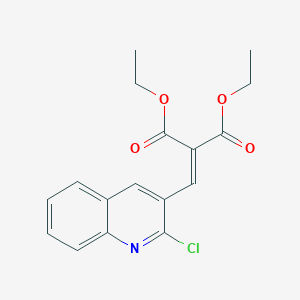
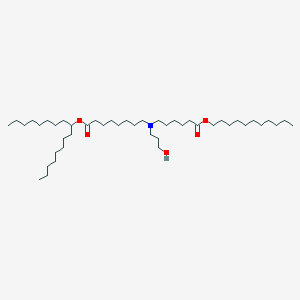
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
